molecular formula C13H13BrClNO2 B145515 1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride CAS No. 219986-78-4

1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride

Cat. No.: B145515
CAS No.: 219986-78-4
M. Wt: 330.60 g/mol
InChI Key: YDIDKNSMQNPNFC-UHFFFAOYSA-N
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Description

Bromo-DragonFLY (hydrochloride): is a potent hallucinogenic compound belonging to the phenethylamine family. It is known for its long-lasting effects and high potency, often compared to lysergic acid diethylamide (LSD). The compound was first synthesized by Matthew Parker in the laboratory of David E. Nichols in 1998 . Bromo-DragonFLY is named after its structural resemblance to a dragonfly, with two furan rings on opposite sides of a central phenyl ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromo-DragonFLY (hydrochloride) begins with hydroquinone, which is dialkylated with 1-bromo-2-chloroethane. This intermediate is then brominated and treated with n-butyllithium to yield the tetrahydrobenzodifuran ring system . The ring system is formylated, and the nitropropene derivative is obtained by condensation with nitroethane under ammonium acetate catalysis. The nitropropene derivative is reduced with lithium aluminium hydride to yield the amine intermediate, which is protected with trifluoroacetic anhydride. Following para-bromination with elemental bromine and oxidation of the tetrahydrobenzodifuran ring system with DDQ, the trifluoroacetyl protecting group of the amine is removed to give Bromo-DragonFLY as a racemic mixture of the R and S enantiomers .

Industrial Production Methods: Industrial production methods for Bromo-DragonFLY (hydrochloride) are not well-documented due to its classification as a research chemical and its association with recreational drug use. the synthetic route described above can be adapted for larger-scale production with appropriate safety and regulatory measures.

Properties

CAS No.

219986-78-4

Molecular Formula

C13H13BrClNO2

Molecular Weight

330.60 g/mol

IUPAC Name

1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H

InChI Key

YDIDKNSMQNPNFC-UHFFFAOYSA-N

SMILES

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)[NH3+].[Cl-]

Canonical SMILES

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl

Synonyms

8-bromo-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride
Reactant of Route 2
1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride
Reactant of Route 3
1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride
Reactant of Route 4
Reactant of Route 4
1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride
Reactant of Route 5
1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride
Reactant of Route 6
1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride

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